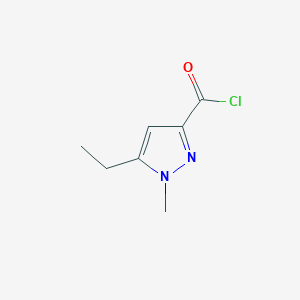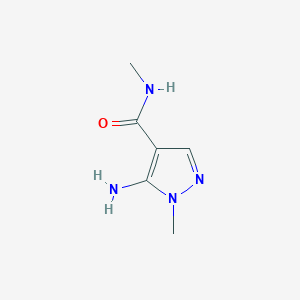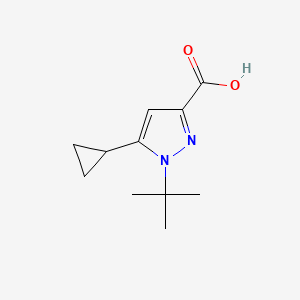![molecular formula C13H14N2O3 B1519230 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152624-72-0](/img/structure/B1519230.png)
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid, also known as 4-hydroxy-1-(propylphenyl)-pyrazole-3-carboxylic acid (HPPPCA) is an organic compound with a unique chemical structure that has been studied extensively for its potential applications in the synthesis of a variety of compounds. HPPPCA has been studied for its potential applications in pharmaceuticals, cosmetics, and biotechnology. HPPPCA has been used as a starting material for the synthesis of a range of compounds, including drugs, dyes, and other compounds. HPPPCA has also been used as a catalyst in a number of processes, including the synthesis of organic compounds and the production of polymers.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Characterization of Pyrazole Derivatives : Compounds similar to 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid have been synthesized and characterized, offering insights into their structural properties through various analytical techniques (Kasımoğulları & Arslan, 2010).
Biosensor Development
- Biosensors for Benzoic Acid Derivatives : Research has shown the development of biosensors using derivatives of benzoic acid, which could be relevant for detecting compounds similar to 4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid in various applications (Castaño-Cerezo et al., 2020).
Chemical Synthesis for Complex Structures
- Advanced Synthesis Techniques : Studies on 4-phenyl-1H-pyrazoles substituted at different positions provide insights into sophisticated chemical synthesis techniques that could be applicable to the compound (Olguín & Brooker, 2011).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Certain pyrazole derivatives have demonstrated effectiveness in inhibiting corrosion of steel, suggesting potential applications for similar compounds in industrial settings (Emregül & Hayvalı, 2006).
Polymer Modification
- Polymer Modification : Radiation-induced modification of polymers using pyrazole derivatives suggests potential uses in enhancing material properties (Aly & El-Mohdy, 2015).
Antimicrobial Applications
- Antimicrobial Activity : Studies on Schiff bases of chitosan with pyrazole derivatives indicate antimicrobial properties, which could be relevant for medical and pharmaceutical applications (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
4-hydroxy-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)9-3-5-10(6-4-9)15-7-11(16)12(14-15)13(17)18/h3-8,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYGDFVXIAZLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519154.png)


![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)




![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)
